5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine
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Overview
Description
5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine is a heterocyclic compound that features a piperidine ring and an imidazo[1,2-a]pyrimidine core with a trifluoromethyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine typically involves the following steps:
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Formation of the Imidazo[1,2-a]pyrimidine Core: : This can be achieved through a cyclization reaction involving a suitable pyrimidine precursor and an imidazole derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonium ylide. This step may require the presence of a catalyst and can be carried out under mild conditions using visible light .
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Attachment of the Piperidine Ring: : The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative and the imidazo[1,2-a]pyrimidine core. This step may require the use of a base and a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups on the compound .
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the imidazo[1,2-a]pyrimidine core or the piperidine ring .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, aryl halides, trifluoromethylating reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target and modulate its activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity.
Piperidine Derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties and can serve as analogs for comparison.
Uniqueness
5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
Properties
CAS No. |
1185535-98-1 |
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Molecular Formula |
C12H13F3N4 |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
5-piperidin-4-yl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H13F3N4/c13-12(14,15)10-7-9(8-1-3-16-4-2-8)19-6-5-17-11(19)18-10/h5-8,16H,1-4H2 |
InChI Key |
LDZZZLIFUFKGLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=NC3=NC=CN23)C(F)(F)F |
Origin of Product |
United States |
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